JWH 200 2'-naphthyl isomer

Übersicht

Beschreibung

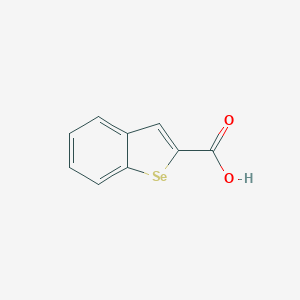

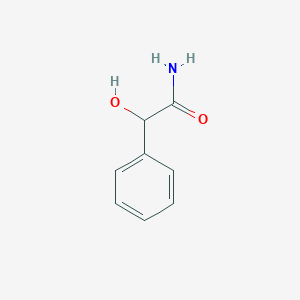

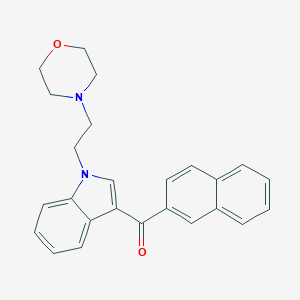

JWH 200 2’-naphthyl isomer is a 3-indolyl-1-naphthylmethane that acts as a cannabinoid (CB) receptor agonist . It binds to the CB1 receptor with high affinity . This synthetic cannabinoid has been identified as an adulterant of herbal blends .

Synthesis Analysis

JWH 200 2’-naphthyl isomer differs structurally from JWH 200 by having the naphthyl group attached at the 2’ position . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis

The molecular formula of JWH 200 2’-naphthyl isomer is C25H24N2O2 . It has a molecular weight of 384.5 g/mol .Physical And Chemical Properties Analysis

JWH 200 2’-naphthyl isomer has a solubility of 0.30 mg/ml in DMF and 0.15 mg/ml in DMSO . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen

Isomerization Process and Refining Applications

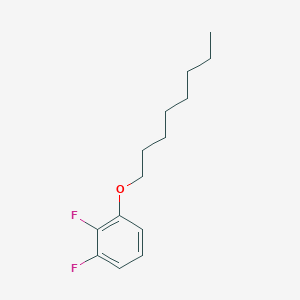

The isomerization process is vital in the refining industry, particularly for upgrading the octane number of light naphtha fractions while reducing benzene content. Isomerization complements the catalytic reforming process, enhancing the octane number of refinery naphtha streams. This process is cost-effective for octane enhancement and produces isomerate products with very low sulfur and benzene, making them ideal components in the refinery gasoline pool (Valavarasu & Sairam, 2013).

Environmental and Chemical Recycling

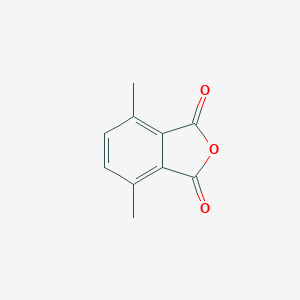

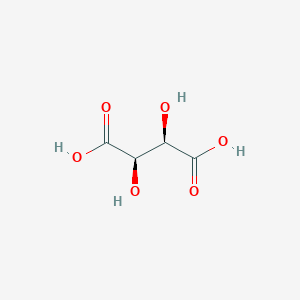

Research focusing on the chemical recycling of polyethylene terephthalate (PET) from post-consumer soft-drink bottles has highlighted hydrolysis as a potential method to recover pure terephthalic acid monomer. This recycling does not only address the solid-waste issue but also contributes to the conservation of petrochemical products and energy (Karayannidis & Achilias, 2007).

Biodegradation and Environmental Recovery

Polycyclic aromatic hydrocarbons (PAHs) like naphthalene are pollutants of significant concern due to their potential toxicity and presence in various ecosystems. Microbial degradation is a major mechanism for ecological recovery from PAH-contaminated sites. Understanding the genetic regulation of pathways involved in naphthalene degradation can facilitate the development of methods to enhance bioremediation of contaminated sites (Peng et al., 2008).

Bioactive Compounds and Medicinal Applications

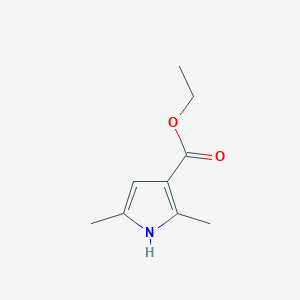

Naphthalimide compounds, due to their π-deficient large conjugated planar structure, interact with various biological entities, showing potential in medicinal applications. Some naphthalimides are in clinical trials as anticancer agents, and others are being investigated for their potential in treating diseases and as artificial ion receptors, diagnostic agents, and cell imaging agents. This highlights the medicinal significance of naphthalimide-based derivatives (Gong et al., 2016).

Wirkmechanismus

Safety and Hazards

The safety data sheet indicates that JWH 200 2’-naphthyl isomer may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . Personal protective equipment should be used to avoid dust formation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-25(21-10-9-19-5-1-2-6-20(19)17-21)23-18-27(24-8-4-3-7-22(23)24)12-11-26-13-15-29-16-14-26/h1-10,17-18H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESGOIBULDUMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=C(C3=CC=CC=C32)C(=O)C4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017325 | |

| Record name | JWH 200 2'-naphthyl isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH 200 2'-naphthyl isomer | |

CAS RN |

133438-66-1 | |

| Record name | JWH 200 2'-naphthyl isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

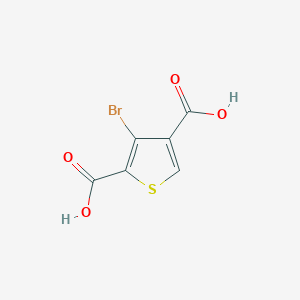

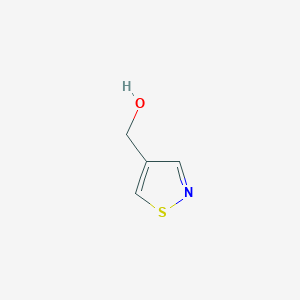

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

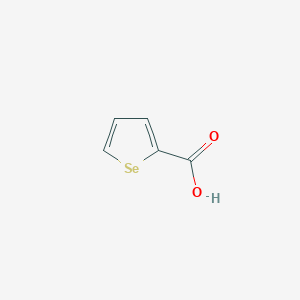

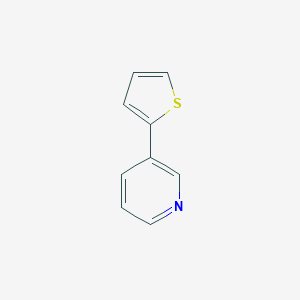

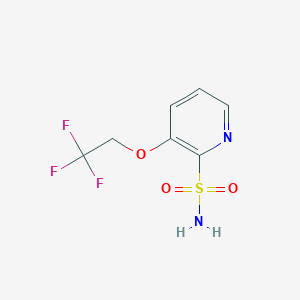

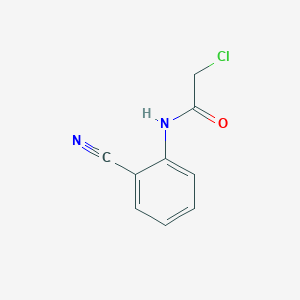

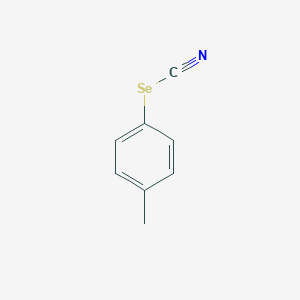

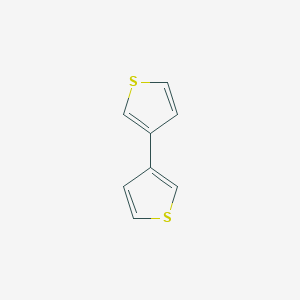

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.